molecular formula C23H19NO4 B12475887 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12475887
M. Wt: 373.4 g/mol
InChI Key: SKQHZRGGBZFNAF-UHFFFAOYSA-N
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Description

2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a phenylethoxy group and a methanoisoindole core, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method includes the reaction of 2-oxo-2-phenylethoxy with a suitable phenyl derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes and affecting cellular signaling .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique structure and properties. Similar compounds include:

The uniqueness of this compound lies in its combination of the phenylethoxy group with the methanoisoindole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

4-(2-phenacyloxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C23H19NO4/c25-18(14-6-2-1-3-7-14)13-28-19-9-5-4-8-17(19)24-22(26)20-15-10-11-16(12-15)21(20)23(24)27/h1-11,15-16,20-21H,12-13H2

InChI Key

SKQHZRGGBZFNAF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OCC(=O)C5=CC=CC=C5

solubility

>56 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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